2-(3,4-Dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide
Overview
Description
2-(3,4-Dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with a dimethylphenoxy group and a morpholinylsulfonyl group. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenyl halide.
Coupling with Benzamide: The 3,4-dimethylphenyl halide is then reacted with benzamide in the presence of a base to form the 2-(3,4-dimethylphenoxy)benzamide intermediate.
Introduction of the Morpholinylsulfonyl Group: The final step involves the sulfonylation of the intermediate with morpholine and a sulfonylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
- 2-(3,4-dimethylphenoxy)-5-(4-piperidinylsulfonyl)benzamide
Uniqueness
2-(3,4-Dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-3-4-15(11-14(13)2)26-18-6-5-16(12-17(18)19(20)22)27(23,24)21-7-9-25-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXVDGQKPGRRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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